N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CDK8 inhibitor Kinase profiling FRET displacement assay

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 326884-98-4) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. Its structure features an 8-methoxy substitution on the chromene core and a unique N-cyclohexyl-N-ethyl tertiary amide side chain.

Molecular Formula C19H23NO4
Molecular Weight 329.396
CAS No. 326884-98-4
Cat. No. B2735795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS326884-98-4
Molecular FormulaC19H23NO4
Molecular Weight329.396
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C19H23NO4/c1-3-20(14-9-5-4-6-10-14)18(21)15-12-13-8-7-11-16(23-2)17(13)24-19(15)22/h7-8,11-12,14H,3-6,9-10H2,1-2H3
InChIKeyFYLJCVRDHUVZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 326884-98-4): Core Properties and Classification


N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 326884-98-4) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class [1]. Its structure features an 8-methoxy substitution on the chromene core and a unique N-cyclohexyl-N-ethyl tertiary amide side chain . This compound has been identified as a potent inhibitor of cyclin-dependent kinase 8 (CDK8) in complex with Cyclin C, with reported IC50 values in the low nanomolar range, and is associated with patent filings by Plexxikon Inc. targeting CDK8-mediated indications [2].

Why N-Cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Chromene-3-carboxamide Analogs


Within the 2-oxo-2H-chromene-3-carboxamide class, minor structural modifications lead to dramatic shifts in kinase selectivity and binding kinetics. For example, the specific N-cyclohexyl-N-ethyl amide motif in this compound, combined with the 8-methoxy substitution, is associated with a CDK8/Cyclin C IC50 of 2 nM in a FRET-based displacement assay [1]. Closely related compounds from the same Plexxikon series, such as CHEMBL3775321, show only a 1.5-fold difference (IC50 = 3 nM) under identical conditions, while the 6-bromo derivative introduces altered electronic and steric properties that can redirect target engagement toward monoamine oxidase or other off-targets . Generic substitution within this scaffold without precise characterization of these substituent effects risks losing the narrow nanomolar CDK8 potency that defines this compound's research utility.

Quantitative Differentiation Evidence for N-Cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Versus Closest Comparators


CDK8/Cyclin C Enzymatic Potency: 2 nM FRET IC50 Against a Low-Nanomolar Benchmark Series

In a head-to-head screening series deposited by Merck/Plexxikon, N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (BDBM50154956) demonstrated a CDK8/Cyclin C IC50 of 2 nM, identical to BDBM50154942 (IC50 = 2 nM) and marginally superior to BDBM50154955 (IC50 = 3 nM) and BDBM50155241 (IC50 = 4 nM). All measurements were performed using the same Alexa647 probe-based FRET displacement of a dye-labeled ATP-competitive probe from recombinant human CDK8/Cyclin C with a 20-minute incubation [1]. This places the compound among the top-tier binders in this chemotype series.

CDK8 inhibitor Kinase profiling FRET displacement assay

Binding Affinity Versus Cellular Activity: A 21-Fold Shift Informing PK/PD Window

The same compound exhibits a CDK8/Cyclin C binding affinity IC50 of 6 nM (reporter displacement assay) but a substantially higher cellular CDK8 inhibition IC50 of 42 nM when tested in the 7dF3 clone of human HEK293 cells under a 2-hour preincubation with beta-estradiol induction [1]. This 7-fold drop from biochemical binding to cellular activity, and 21-fold drop from the FRET assay, highlights a significant permeability or target-engagement barrier. In contrast, the comparator BDBM50154942 (CHEMBL3775076) shows a 28-fold shift (2 nM FRET IC50 to 56 nM cell IC50), suggesting that the N-cyclohexyl-N-ethyl substitution in the target compound provides relatively better cell-based translation within this scaffold family [2].

Target engagement Cellular potency Kinase inhibitor optimization

Structural Differentiation from the 6-Bromo Analog: Absence of Halogen Directs Target Selectivity Away from MAO

The closest commercially cataloged structural analog, 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (MW 408.29 vs. 329.40 for the target compound), introduces a bromine atom at position 6, which directs target engagement away from CDK8 and toward monoamine oxidase A (MAO-A) according to preliminary profiling . While head-to-head CDK8 data for the 6-bromo analog is not publicly available, the class-level inference is that halogen substitution at position 6 on this scaffold is associated with altered electronic properties and a shift in pharmacological profile from kinase inhibition to neurotransmitter metabolism enzyme inhibition [1]. The target compound, lacking this bromine, retains the scaffold's intrinsic CDK8-directed binding profile.

Kinase selectivity Off-target profiling Scaffold optimization

Patent-Corroborated CDK8 Inhibitor Series: Positioning Within a Validated Chemical Matter Space

N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is explicitly encompassed by Plexxikon's WO 2018/136202 patent family, which claims compounds of Formula I as CDK8/Cyclin C modulators for oncology indications including colorectal cancer, breast cancer, and melanoma [1]. The patent series includes 32 compounds with CDK8/Cyclin C FRET IC50 values reported by BindingDB, with values ranging from 2 nM to >1.9 μM, establishing a quantitative activity landscape where the target compound resides at the high-potency extreme [2]. This patent association provides procurement relevance: the compound benefits from a disclosed synthetic route and analytically characterized intermediates, reducing the risk of structural misassignment or lot-to-lot variability that can affect non-patent-associated analogs sourced from general chemical catalogs.

Intellectual property landscape CDK8 chemical probe Oncology drug discovery

Recommended Application Scenarios for N-Cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Based on Differentiation Evidence


CDK8-Dependent Transcriptional Oncology Research in Colorectal and Breast Cancer Models

Leveraging its 2 nM CDK8/CycC FRET IC50, this compound serves as a high-potency chemical probe for dissecting CDK8's role in β-catenin-driven transcription. Its placement within the Plexxikon patent series (WO 2018/136202) specifically claims utility in colorectal cancer, breast cancer, and melanoma models [1]. The 42 nM cellular IC50 in HEK293 cells provides a reference benchmark for designing dose-response studies in CDK8-dependent cancer cell lines, while the narrower biochemical-to-cellular shift (21-fold) compared to series analogs (28-fold for BDBM50154942) suggests relatively favorable cell permeability for target engagement assays [2].

Kinase Selectivity Profiling and Structure–Kinetic Relationship Studies

The compound's unique N-cyclohexyl-N-ethyl amide motif, as evidenced in the structure–kinetic relationship study of CDK8/CycC specific compounds [1], makes it a valuable comparator for investigating how variations in the amide side chain influence binding kinetics (residence time) and DFG-motif conformational dynamics. Procurement of this specific compound, rather than generic coumarin-3-carboxamide analogs, ensures compatibility with established CDK8 crystallography systems where the scaffold's deep-pocket anchoring and hinge-region hydrogen bonding patterns have been structurally characterized [2].

Negative Control Differentiation: Exclusion of MAO-Mediated Off-Target Effects

For experimental designs requiring clean interpretation of CDK8-mediated phenotypes, this non-halogenated compound is preferred over the commercially available 6-bromo analog, which preliminary data indicate shifts target engagement toward MAO-A [1]. Researchers studying neuronal or neuroendocrine cell models, where MAO activity can confound proliferation and apoptosis readouts, should specifically procure the non-brominated parent compound to avoid off-target artifacts. The 78.89 Da molecular weight difference and absence of the electron-withdrawing bromine substituent also imply different metabolic stability and CYP inhibition profiles, though direct comparative ADME data are not yet publicly available [2].

Reference Standard for CDK8 Inhibitor Screening Cascade Calibration

With three independent IC50 values deposited in ChEMBL/BindingDB across complementary assay formats (2 nM FRET displacement, 6 nM reporter displacement binding, 42 nM cellular inhibition), this compound is sufficiently multi-characterized to serve as a reference standard for calibrating CDK8 biochemical and cellular screening cascades [1]. Its data richness exceeds that of most single-assay catalog compounds in this scaffold class, enabling robust Z'-factor determination and inter-assay normalization for high-throughput screening programs targeting the CDK8/Cyclin C complex.

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.